REACTION_CXSMILES
|
[CH:1]1[C:6]([CH:7]=O)=[CH:5][C:4]2[O:9][CH2:10][O:11][C:3]=2[CH:2]=1.[S:12]1[CH2:18][C:16](=[O:17])[NH:15][C:13]1=[S:14].C(O)(=O)C>O>[O:11]1[C:3]2[CH:2]=[CH:1][C:6]([CH:7]=[C:18]3[S:12][C:13](=[S:14])[NH:15][C:16]3=[O:17])=[CH:5][C:4]=2[O:9][CH2:10]1
|
Name
|
|
Quantity
|
133.2 mmol
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(C=C1C=O)OCO2
|
Name
|
|
Quantity
|
17.74 g
|
Type
|
reactant
|
Smiles
|
S1C(=S)NC(=O)C1
|
Name
|
|
Quantity
|
38.24 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for about 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
A precipitate formed which
|
Type
|
FILTRATION
|
Details
|
was recovered by filtration
|
Type
|
CUSTOM
|
Details
|
air dried overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
O1COC2=C1C=CC(=C2)C=C2C(NC(S2)=S)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 78.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |